Ethyl nicotinate hydrochloride
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Overview
Description
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is a labeled nicotinic acid derivative. It is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt typically involves the esterification of nicotinic acid with ethanol, followed by isotopic labeling with carbon-13. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopic label .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and isotopic labeling processes. The reaction conditions are optimized for high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of nicotinic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is used in a wide range of scientific research applications:
Chemistry: It is used as a reference standard in isotopic labeling studies and for the synthesis of other labeled compounds.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of nicotinic acid derivatives.
Industry: The compound is used in the development of skin-conditioning cosmetics and other pharmaceutical products
Mechanism of Action
The mechanism of action of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt involves its interaction with nicotinic acid receptors. The isotopic labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. The compound targets specific enzymes and receptors involved in nicotinic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A non-labeled form of the compound used in similar research applications.
Ethyl Nicotinate: Another ester derivative of nicotinic acid without isotopic labeling.
Methyl Nicotinate: A methyl ester derivative used in similar studies.
Uniqueness
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is unique due to its isotopic labeling with carbon-13, which allows for detailed tracing and analysis in various scientific studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required.
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
ethyl pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H |
InChI Key |
LYWSUZCAGACMEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC=C1.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.